molecular formula C14H10ClNO2S B7946439 6-Chloro-1-(phenylsulfonyl)-1H-indole CAS No. 231295-53-7

6-Chloro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B7946439
CAS No.: 231295-53-7
M. Wt: 291.8 g/mol
InChI Key: IQYMLNDUYIJTKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-1-(phenylsulfonyl)-1H-indole is characterized by the presence of a chlorine atom, a phenylsulfonyl group, and an indole ring . The exact structure can be determined using various spectroscopic techniques, but specific details are not available in the current literature.

Scientific Research Applications

  • Synthesis of Sulfonamide Derivatives : Janosik et al. (2006) developed a protocol for the synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides, which can be easily converted to various sulfonamide derivatives. This method allows for the efficient and selective removal of phenylsulfonyl or tosyl groups under mild conditions (Janosik et al., 2006).

  • Nucleophilic Addition to Indole Core : Gribble et al. (2010) described bis(phenylsulfonyl)-1H-indole as an electron-deficient indole undergoing nucleophilic attack at C-3, resulting in the production of 3-substituted 2-(phenylsulfonyl)-1H-indoles (Gribble et al., 2010).

  • Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate : Gribble and Conway (1990) synthesized 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, a potentially useful intermediate, using magnesium monoperphthalate in refluxing acetic acid (Gribble & Conway, 1990).

  • Crystal Structures and DFT Calculations : Mannes et al. (2017) synthesized new derivatives of 1-(phenylsulfonyl)indole and determined their structures using X-ray crystallography. They also performed density functional theory (DFT) and molecular orbital calculations (Mannes et al., 2017).

  • Biological Evaluation as 5-HT6R Ligands : Nirogi et al. (2016) designed and synthesized derivatives of 1-(phenylsulfonyl)-1H-indole as ligands for the 5-HT6 receptor, showing potential in the treatment of cognitive disorders (Nirogi et al., 2016).

  • Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles : Gribble et al. (2002) prepared 4-(phenylsulfonyl)-4H-furo[3,4-b]indole, an indole-2,3-quinodimethane synthetic analogue, demonstrating its potential for synthesizing C-3 derivatives (Gribble et al., 2002).

Properties

IUPAC Name

1-(benzenesulfonyl)-6-chloroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYMLNDUYIJTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333460
Record name 6-Chloro-1-phenylsulfonylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231295-53-7
Record name 6-Chloro-1-phenylsulfonylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At −78° C., n-butyl lithium (a 1.61M hexane solution, 3.34 ml) was added to a solution of 6-chloroindole (777 mg) in tetrahydrofuran (25 ml), followed by heating to −40° C. over 1 hour. The reaction mixture was cooled back to −78° C. and added with benzenesulfonyl chloride (867 μl). The resulting mixture was heated to room temperature over 3 hours. Water was added to the reaction mixture, followed by extraction with dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column (40 g of silica gel, hexane:ethyl acetate=5:7). The white solid so obtained was recrystallized from ethanol, whereby the title compound (826 mg, 55%) was obtained as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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